(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
Description
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloroethoxy group, a hydroxyphenyl group, and a phenylbutene backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
Molecular Formula |
C24H23ClO2 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-[(Z)-1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23- |
InChI Key |
QDLAEGCSWYNGSD-VHXPQNKSSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Key Intermediate
Reactants : The primary reactants are propiophenone and 4-(2-haloethoxy)benzophenone (where halogen can be chlorine, bromine, or iodine). The 4-(2-haloethoxy)benzophenone is synthesized from 4-hydroxybenzophenone and a 1,2-dihaloethane, typically under phase transfer catalysis or in the presence of strong proton extractants like sodium alkoxide.
-
- The reaction is carried out in an inert, dry atmosphere, often under nitrogen or argon.
- A reducible titanium compound (preferably titanium tetrachloride, TiCl₄) is used in conjunction with a reducing agent such as zinc powder or lithium aluminum hydride.
- The process involves formation of low-valent titanium species capable of mediating the coupling of the ketone groups.
-
- Titanium tetrachloride is added dropwise to a mixture of zinc powder in tetrahydrofuran (THF) at about -10°C.
- After stirring and refluxing for approximately 1-2 hours, the mixture is cooled.
- The 4-(2-haloethoxy)benzophenone and propiophenone are dissolved in THF and added to the titanium-zinc mixture.
- The mixture is refluxed for 2 hours, leading to the formation of the olefinic intermediate , specifically 1,2-diphenyl-1-[4-(2-haloethoxy)phenyl]-1-butene .
Isomer Formation and Isolation
- The crude product predominantly contains the Z-isomer of the olefin, which can be isolated by dissolving in isopropanol and allowing crystallization or deposition of the pure Z-isomer through filtration.
- The E/Z ratio can be influenced by reaction conditions, with some procedures yielding a mixture that can be separated via chromatographic techniques.
Functional Group Modifications
Halogen Substituent Variations
- The halogen in the 4-(2-haloethoxy)benzophenone precursor can be chlorine, bromine, or iodine, allowing for the synthesis of different derivatives, including the bromo-analog which may undergo similar coupling reactions.
Alternative Synthetic Routes
Reaction of Benzophenone Derivatives with Dimethylamine :
- As per patent literature, the synthesis of related compounds involves reacting benzophenone derivatives with dimethylamine under phase transfer catalysis, followed by reduction and coupling steps.
Use of McMurry Reaction with Modified Conditions :
- Variations include employing titanium tetrachloride with zinc or lithium as reducing agents, under different solvent systems (e.g., THF, toluene).
- The reaction temperature and molar ratios are optimized to favor the formation of the desired E or Z isomer .
Summary of Preparation Methods
| Method | Key Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| McMurry coupling | Propiophenone + 4-(2-haloethoxy)benzophenone | Titanium tetrachloride + zinc in THF, reflux | ~54-67% | Produces Z-isomer predominantly |
| Hydrolysis & substitution | Hydroxybenzophenone derivatives | Basic or acidic hydrolysis | Variable | Introduces hydroxyphenyl group |
| Phase transfer catalysis | Benzophenone derivatives + halogenated ethane | Reflux with quaternary ammonium salts | High yield | Synthesis of halogenated intermediates |
The synthesis of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene hinges on the McMurry coupling reaction of appropriately substituted benzophenone derivatives with propiophenone, mediated by low-valent titanium species generated from titanium tetrachloride and a suitable reducing agent. Variations in reaction parameters enable control over the olefinic isomer ratio, and subsequent functional group modifications allow for the introduction of hydroxy and halogen substituents. The process is well-documented in patent literature and research articles, providing a robust route for synthesizing this complex triphenylethylene derivative.
Chemical Reactions Analysis
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloroethoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Addition: The double bond in the phenylbutene backbone can undergo addition reactions with halogens or hydrogen, resulting in dihalo or saturated compounds.
Scientific Research Applications
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the hydroxyphenyl group allows for hydrogen bonding and other interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
When compared to similar compounds, (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene stands out due to its unique combination of functional groups. Similar compounds include:
(E/Z)-1-[4-(2-Bromoethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene: This compound has a bromoethoxy group instead of a chloroethoxy group, which affects its reactivity and biological activity.
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-methoxyphenyl)-2-phenyl-1-butene: The presence of a methoxy group instead of a hydroxy group alters its hydrogen bonding capabilities and overall chemical behavior.
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-pentene: The extended carbon chain in the pentene derivative influences its physical properties and reactivity.
Biological Activity
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene, with the CAS number 119757-57-2, is a synthetic organic compound notable for its potential biological activities, particularly in relation to cancer research. This compound has garnered attention due to its structural similarity to Tamoxifen, a well-known anti-estrogen medication used in breast cancer treatment.
- Molecular Formula : C24H23ClO2
- Molecular Weight : 378.89 g/mol
- SMILES Notation : OC1=CC=C(/C(C2=CC=C(OCCCl)C=C2)=C(CC)/C3=CC=CC=C3)C=C1
The compound features a complex structure characterized by a butene backbone with various aromatic substitutions, including a 2-chloroethoxy group and a hydroxyphenyl group. These structural attributes are critical for its biological interactions and potential efficacy.
Estrogenic Activity
Research indicates that this compound exhibits estrogenic activity , which suggests it may interact with estrogen receptors (ERs). This interaction can influence several biological pathways associated with cell proliferation and hormone signaling, particularly in hormone-dependent cancers such as breast cancer.
The compound is believed to modulate estrogen receptor activity, potentially leading to:
- Inhibition of cell proliferation in estrogen-sensitive tissues.
- Altered signaling pathways that may contribute to tumor growth or suppression.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tamoxifen | Triphenylethylene derivative | Used as an anti-estrogen drug in breast cancer treatment |
| 4-Hydroxytamoxifen | Metabolite of Tamoxifen | Exhibits higher affinity for estrogen receptors than Tamoxifen |
| Clomiphene | Non-steroidal fertility drug | Functions as an estrogen receptor modulator |
These comparisons highlight the potential therapeutic applications of this compound in hormone-related therapies.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Its role as an intermediate in synthesizing metabolites related to anti-cancer drugs like Tamoxifen positions it as a significant compound in pharmaceutical research.
In Vitro Studies
In vitro studies have demonstrated that this compound can:
- Influence cell growth in various cancer cell lines.
- Interact with estrogen receptors , leading to changes in gene expression related to cell cycle regulation.
Q & A
Q. Experimental designs :
- Docking simulations : Compare isomer binding poses in ERα or other targets using software like AutoDock Vina .
- In vitro assays :
- Competitive binding assays with radiolabeled estradiol (³H-estradiol) .
- ROS (reactive oxygen species) quantification via fluorescence probes (e.g., DCFH-DA) to assess redox activity .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
Answer:
Challenges :
Q. Solutions :
- LC-MS/MS : Use a C18 column with mobile phase buffered at pH 4.6 (sodium acetate/1-octanesulfonate) to stabilize isomers .
- Stabilization : Add 0.1% ascorbic acid to samples to prevent oxidation of the 4-hydroxyphenyl group .
- Internal standards : Deuterated analogs (e.g., D5-labeled compound) for precise quantification .
Advanced: How does the 2-chloroethoxy substituent influence pharmacokinetics, and what in vivo models are suitable for testing brain permeability?
Answer:
The 2-chloroethoxy group enhances lipophilicity (), improving blood-brain barrier (BBB) penetration. This is critical for CNS-targeted therapies (e.g., amide prodrugs for brain metastases) .
Q. In vivo models :
Q. Pharmacokinetic parameters :
- Half-life () : ~8–12 hours in rodents due to hepatic CYP3A4-mediated metabolism .
- Tissue distribution : Preferential accumulation in estrogen-responsive tissues (e.g., uterus, mammary glands) .
Basic: What are the documented stability concerns for this compound, and how should storage conditions be optimized?
Answer:
- Light sensitivity : The 4-hydroxyphenyl group undergoes photodegradation. Store in amber vials at .
- Hydrolysis : The 2-chloroethoxy group is prone to hydrolysis in aqueous media. Use anhydrous DMSO for stock solutions .
- Oxidation : Add antioxidants (e.g., BHT at 0.01% w/v) to solid and liquid formulations .
Advanced: What computational tools can predict the metabolic fate of this compound, and how do metabolites affect efficacy/toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
